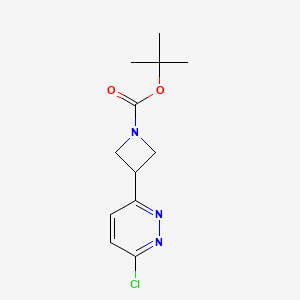

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate is a heterocyclic building block featuring an azetidine ring fused with a chloropyridazine moiety and protected by a tert-butyl carbamate group. Its molecular formula is C₁₂H₁₄ClN₃O₂, with a molecular weight of 283.71 g/mol . The tert-butyl ester enhances stability under basic conditions while allowing deprotection under acidic conditions for further functionalization .

Properties

Molecular Formula |

C12H16ClN3O2 |

|---|---|

Molecular Weight |

269.73 g/mol |

IUPAC Name |

tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-10(13)15-14-9/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

GHULUMWITDGCTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate with analogous azetidine derivatives, focusing on structural variations, physicochemical properties, and synthetic applications.

Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate

- Molecular Formula : C₁₂H₁₆ClN₃O₃

- Molecular Weight : 285.73 g/mol

- Key Structural Difference : An ether (-O-) linker replaces the direct bond between the azetidine and chloropyridazine groups.

- Increased steric hindrance may affect binding efficiency in biological targets.

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

- Molecular Formula: C₁₀H₁₆FNO₃

- Molecular Weight : 217.24 g/mol

- Key Structural Difference : A fluoromethyl-hydroxyl group replaces the chloropyridazine moiety.

- Impact :

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

- Molecular Formula: C₁₀H₁₅Br₂NO₂

- Molecular Weight : 341.04 g/mol

- Key Structural Difference : Two bromomethyl groups are attached to the azetidine ring.

- Impact :

Comparative Data Table

Stability and Reactivity Insights

- The tert-butyl group confers stability during synthesis but is cleavable under acidic conditions (e.g., HCl/dioxane) .

- The chloropyridazine moiety’s reactivity is superior to fluorinated or hydroxylated analogs in electrophilic aromatic substitution, making it a preferred scaffold for functionalization .

Limitations and Contradictions

- Structural vs. Functional Trade-offs : While brominated compounds (e.g., tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate ) are highly reactive, their size and hydrophobicity may limit biological applications .

- Data Gaps : The evidence lacks direct pharmacological data, necessitating caution in extrapolating biological activity from structural analogs.

Biological Activity

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its synthesis, mechanisms of action, and biological implications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound has the molecular formula and features a tert-butyl ester group, a chloropyridazine moiety, and an azetidine ring. The synthesis typically involves:

- Formation of Azetidine Intermediate : Reaction of azetidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

- Coupling Reaction : The intermediate is coupled with 6-chloropyridazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyridazinyl group can form hydrogen bonds and hydrophobic interactions at the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The azetidine ring contributes structural rigidity, enhancing binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : Studies have shown that it can inhibit various enzymes, which may be relevant in therapeutic contexts.

- Protein-Ligand Interactions : The compound is investigated for its role in modulating protein-ligand interactions, which is crucial in drug design .

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

- A study explored the effect of related compounds on T3SS activity in Gram-negative bacteria. While specific data on this compound was limited, similar compounds demonstrated significant inhibitory effects on bacterial virulence factors, suggesting potential applications in combating antibiotic resistance .

-

Antimicrobial Activity :

- Preliminary assays indicated that derivatives of this compound could exhibit antimicrobial properties against various pathogens. Further studies are required to establish efficacy and mechanisms.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition, potential antimicrobial | Interaction with enzyme active sites |

| Tert-butyl 3-(6-chloropyridazin-3-yl)methylazetidine-1-carboxylate | Moderate enzyme inhibition | Similar interaction profile |

| Tert-butyl 3-(6-chloropyridazin-3-yl)methyl-methylaminoazetidine-1-carboxylate | Antimicrobial properties | Inhibition of bacterial virulence factors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.